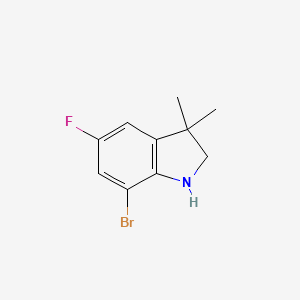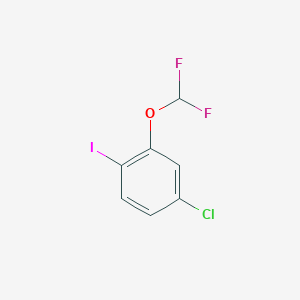
4-Chloro-2-(difluoromethoxy)-1-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(difluoromethoxy)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, difluoromethoxy, and iodine groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethoxy)-1-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Methoxylation: The substitution of a hydrogen atom with a difluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学研究应用
4-Chloro-2-(difluoromethoxy)-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Chloro-2-(difluoromethoxy)-1-iodobenzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.
相似化合物的比较
4-Chloro-2-(difluoromethoxy)aniline: Similar structure but with an amine group instead of iodine.
4-Chloro-2-nitroaniline: Contains a nitro group instead of difluoromethoxy and iodine.
4-Chloro-2-fluoroaniline: Features a fluorine atom instead of difluoromethoxy and iodine.
Uniqueness: 4-Chloro-2-(difluoromethoxy)-1-iodobenzene is unique due to the combination of chlorine, difluoromethoxy, and iodine substituents on the benzene ring
属性
分子式 |
C7H4ClF2IO |
|---|---|
分子量 |
304.46 g/mol |
IUPAC 名称 |
4-chloro-2-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H |
InChI 键 |
YOXRNVOUIXKVFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


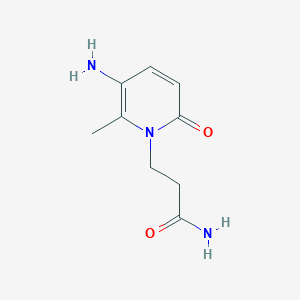
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13071360.png)
![1-Oxospiro[4.4]nonane-2-carbaldehyde](/img/structure/B13071369.png)
![(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13071376.png)
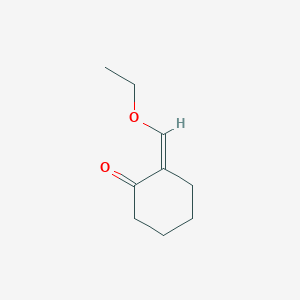
![tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B13071392.png)
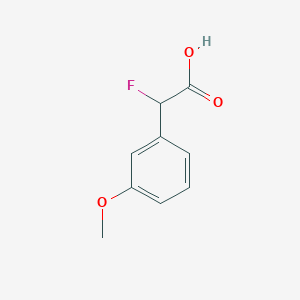
![7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13071400.png)
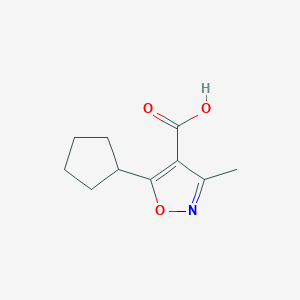
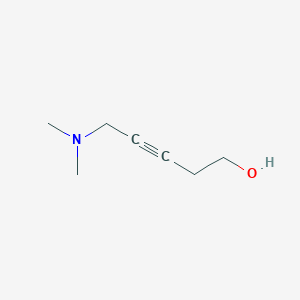
![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
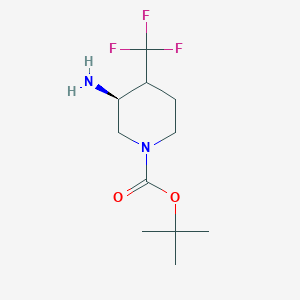
![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)
